molecular formula C22H16F8N2O2 B11117147 N-(1-Naphthyl)-N'-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea

N-(1-Naphthyl)-N'-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea

Cat. No.: B11117147
M. Wt: 492.4 g/mol
InChI Key: LATJTJBJUIXUEL-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea is a complex organic compound known for its unique structural properties It features a naphthyl group, a phenyl group substituted with an octafluoropentyl ether, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea typically involves multiple steps:

    Formation of the Naphthylamine Intermediate: This step involves the reaction of 1-naphthylamine with appropriate reagents to introduce the amine group.

    Synthesis of the Octafluoropentyl Ether: This involves the reaction of phenol with 2,2,3,3,4,4,5,5-octafluoropentanol under suitable conditions to form the ether linkage.

    Coupling Reaction: The final step involves the coupling of the naphthylamine intermediate with the octafluoropentyl ether-substituted phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated segment which imparts unique properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea involves its interaction with specific molecular targets. The naphthyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds. The fluorinated segment can interact with hydrophobic regions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Naphthyl)-N’-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea is unique due to its combination of a naphthyl group, a fluorinated ether segment, and a urea linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C22H16F8N2O2

Molecular Weight

492.4 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[4-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]urea

InChI

InChI=1S/C22H16F8N2O2/c23-18(24)21(27,28)22(29,30)20(25,26)12-34-15-10-8-14(9-11-15)31-19(33)32-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18H,12H2,(H2,31,32,33)

InChI Key

LATJTJBJUIXUEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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